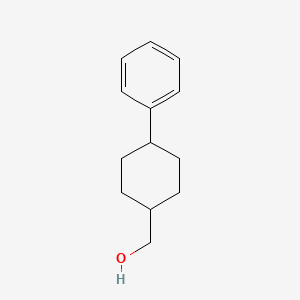

(4-Phenylcyclohexyl)methanol

Overview

Description

Synthesis Analysis

The synthesis of (4-Phenylcyclohexyl)methanol and related compounds can be achieved through multiple pathways, including Prins-type cyclization reactions catalyzed by hafnium triflate. This method proves effective for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives from aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol, yielding products in high yields under optimized conditions (Nakamura et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound derivatives often showcases significant conformational diversity due to the presence of various substituents. For example, the structure of 2,3-Dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one methanol monosolvate reveals nearly parallel planes between the substituted cyclohexa-2,5-dien-1-one and phenyl rings, illustrating the compound's planar complexity and the potential for diverse chemical behavior (Ge et al., 2011).

Chemical Reactions and Properties

The chemical reactions involving this compound derivatives are vast and varied. For instance, the photochemical nucleophile–olefin combination, aromatic substitution reactions of methanol with cyclic olefins and 1,4-dicyanobenzene, demonstrate the compound's reactivity towards forming regio- and stereoisomers of adducts under direct irradiation conditions (Arnold & Snow, 1988). These reactions highlight the compound's versatility in chemical transformations.

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in different environments. However, specific details on these properties require further research to elucidate fully.

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical agents, stability under different conditions, and potential for undergoing a wide range of chemical reactions, underscore the compound's significance in organic synthesis and chemical studies. For example, the degradation of (4-methylcyclohexyl)methanol isomers in activated sludge demonstrates the environmental fate and biodegradation potential of these compounds, providing insights into their chemical stability and reactivity in biological systems (Yuan et al., 2016).

Scientific Research Applications

Methanol as a Hydrogen Donor in Homogeneous Catalysis

Methanol, including compounds like (4-Phenylcyclohexyl)methanol, can act as a hydrogen donor in homogeneous catalysis. For instance, it has been found effective in the reduction of ketones to alcohols using complexes of rhodium, iridium, ruthenium, and osmium (Smith & Maitlis, 1985).

Application in Organic Synthesis

Methanol, including derivatives like this compound, has been identified as a potential hydrogen source and C1 synthon, with applications in chemical synthesis and energy technologies. It has been used effectively for selective N-methylation of amines using RuCl3.xH2O as a catalyst (Sarki et al., 2021).

Photochemistry Studies

The photochemistry of derivatives of cyclohexanol, such as this compound, is an area of research interest. For instance, the study of the Norrish Type II-like reaction in methanol and its mechanism has been explored (Pincock, Rifai, & Stefanova, 2001).

Study of Lipid Dynamics in Biological Membranes

Methanol, as part of compounds like this compound, has been used to study lipid dynamics in biological membranes. It significantly influences lipid transfer and flip-flop kinetics, impacting the structure-function relationship in bilayer compositions (Nguyen et al., 2019).

Catalysis in Chemical Reactions

Methanol, as seen in this compound, plays a role in catalysis. For example, its derivatives have been used in enantioselective epoxidation of α,β-enones, proving effective in producing epoxides with high yields and selectivities (Lu, Xu, Liu, & Loh, 2008).

Electrocatalytic Hydrogenation

Electrocatalytic hydrogenation studies have utilized derivatives of methanol, such as this compound. These studies focus on the hydrogenation of organic compounds, examining the selectivity and efficiency of various electrodes (Dabo, Mahdavi, Ménard, & Lessard, 1997).

Methanol in Renewable Energy and Green Chemistry

In the context of renewable energy and green chemistry, methanol derivatives have been studied for their potential in the hydrogenation of CO2 to CH3OH, aligning with climate change prevention and sustainable economic development goals (Richard & Fan, 2018).

Safety and Hazards

properties

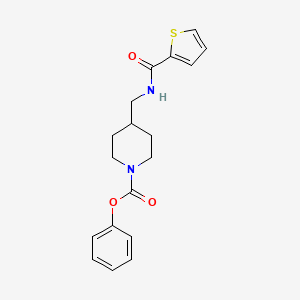

IUPAC Name |

(4-phenylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPDEHMURXAMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2491203.png)

![3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2491204.png)

![1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2491210.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2491215.png)

![2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2491216.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B2491222.png)

![3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491223.png)

![Diethyl 2-[(8-quinolinylamino)methylene]malonate](/img/structure/B2491224.png)